molecular formula C9H10ClNO2 B15081794 4-Chlorobenzyl methylcarbamate CAS No. 2797-37-7

4-Chlorobenzyl methylcarbamate

Cat. No.: B15081794
CAS No.: 2797-37-7
M. Wt: 199.63 g/mol
InChI Key: IRDYVYXLTFZDBL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl methylcarbamate is an organic compound with the molecular formula C9H10ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines.

Scientific Research Applications

4-Chlorobenzyl methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial or insecticidal effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl methylcarbamate
  • 4-(Anilinocarbonyl)phenyl methylcarbamate
  • 3-Methyl-4-thiocyanatophenyl methylcarbamate

Uniqueness

4-Chlorobenzyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties such as its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, efficacy, or ease of synthesis.

Properties

CAS No.

2797-37-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-methylcarbamate

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

IRDYVYXLTFZDBL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=CC=C(C=C1)Cl

Origin of Product

United States

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